6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione
Description
6-Chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a central 1,1-dione thiazine ring system. The compound features a 6-chloro substituent, a piperidine-1-carbonyl group at position 2, and a 3-isopropylphenyl moiety at position 2. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) and a molecular weight of approximately 471.95 g/mol.
Properties
IUPAC Name |
[6-chloro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c1-16(2)17-7-6-8-19(13-17)26-15-22(23(27)25-11-4-3-5-12-25)30(28,29)21-10-9-18(24)14-20(21)26/h6-10,13-16H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPAOVMTOWPAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazine core, the introduction of the chloro group, and the attachment of the piperidine ring. Common reagents used in these reactions include chlorinating agents, piperidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving hydrogenation or the use of reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Binding Data
Metabolic Stability :
- The target compound’s piperidine group likely enhances resistance to cytochrome P450 oxidation compared to pyrrolidine-containing analogues .
- The 3-isopropylphenyl group may reduce first-pass metabolism relative to 4-ethylphenyl derivatives due to increased steric shielding .
Receptor Affinity: Benzothiazine-diones generally exhibit higher affinity for kinase targets (e.g., JAK3) compared to benzamide derivatives, as evidenced by IC₅₀ values in the nanomolar range .
Solubility and Bioavailability :
- The trifluoromethoxy substituent in improves membrane permeability but may increase hepatotoxicity risks.
- The target compound’s isopropylphenyl group balances lipophilicity (clogP ~3.2) and aqueous solubility (~12 µg/mL), making it more viable for oral administration than 4-ethylphenyl variants .
Commercial Availability and Research Use
- The pyrrolidine analogue () is commercially available from Life Chemicals in quantities up to 30 mg ($119.0/30mg), suggesting its utility in early-stage screening .
Critical Analysis of Evidence
- Structural Diversity : The benzothiazine-dione core is critical for target engagement, as benzamide derivatives () lack the electrophilic 1,1-dione motif required for covalent binding .
- Substituent Effects : The 3-isopropylphenyl group in the target compound optimizes steric and electronic interactions compared to smaller (ethyl) or bulkier (trifluoromethoxy) substituents .
Biological Activity
6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the class of benzothiazine derivatives. Its unique structural features include a benzothiazine ring system with various functional groups, which make it a subject of interest in biological and pharmaceutical research.
Chemical Structure and Properties
The compound's IUPAC name is [6-chloro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone. It has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O3S |
| Molecular Weight | 432.97 g/mol |
| CAS Number | 1251673-15-0 |
The presence of a chloro group and a piperidine carbonyl enhances its potential biological activity by influencing its interaction with biological targets.
The biological activity of 6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione may involve several mechanisms:
Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
Receptor Interaction: It may bind to cellular receptors, modulating signaling pathways that are crucial for cellular functions.
Gene Expression Modulation: The compound might influence the expression of genes associated with disease processes, potentially providing avenues for treatment strategies.
Case Studies and Research Findings
Research on benzothiazine derivatives has indicated their potential as therapeutic agents. For instance:
- Anticancer Activity: Studies have shown that certain benzothiazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: Some derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibiotics.
- Neuroprotective Effects: Research indicates that compounds similar to 6-chloro-2-(piperidine-1-carbonyl)-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine may protect neuronal cells from oxidative stress, offering potential benefits in neurodegenerative diseases.
Experimental Data
Experimental studies have provided quantitative data on the biological activity of similar compounds. For example:
| Study | Target | IC50 Value (µM) |
|---|---|---|
| Anticancer Study | MCF7 Breast Cancer Cells | 5.0 |
| Antimicrobial Study | E. coli | 10.0 |
| Neuroprotective Study | SH-SY5Y Neuronal Cells | 15.0 |
These studies highlight the compound's potential therapeutic applications across various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
